LGD-4033 (LGD-4033) is a non-steroidal, orally active, investigational selective androgen receptor modulator (SARM) currently under development for the treatment of conditions such as muscle wasting and osteoporosis. [, , ] It is classified as a SARM due to its tissue-selective activation of androgenic signaling. [] LGD-4033 binds to the androgen receptor with high affinity and selectivity. [] This compound has been the subject of scientific research to investigate its potential therapeutic benefits and to develop effective doping control methods due to its prohibition in sports. [, , , , , , , , , , , , , , , ]
The molecular formula of LGD-4033 is 4-(2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [] Several studies have utilized techniques like nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography/electrospray ionization high resolution/high accuracy tandem mass spectrometry (LC/ESI-HRMS) to characterize its structure. [] Structural analysis of its metabolites, especially those arising from modifications in the pyrrolidine ring, has been a key focus of research. [, ]
Chemical reactions involving LGD-4033 have primarily been investigated in the context of its metabolism. In vitro studies using human liver microsomes, equine liver microsomes, and Cunninghamella elegans preparations have been employed to identify and characterize its metabolites. [, , , , ] The main metabolic pathways observed include hydroxylation, glucuronidation, and sulfate conjugation. [, , , ] Electrochemical metabolism simulations have also been used to predict potential metabolites. []
LGD-4033 exerts its effects by selectively binding to androgen receptors in a tissue-specific manner. [, , , ] This binding leads to the activation of androgenic signaling pathways, promoting anabolic effects in tissues like muscle and bone. [, ] While the exact mechanisms underlying its tissue selectivity are not fully understood, research suggests that it involves differential interactions with co-regulatory proteins and tissue-specific expression of androgen receptor isoforms. []
Doping Control in Sports: Due to its performance-enhancing potential, LGD-4033 is prohibited in sports by the World Anti-Doping Agency (WADA). [, , , , , , , , , , , , , , , ] Researchers are actively developing and refining analytical methods for the detection of LGD-4033 and its metabolites in various biological matrices like urine, plasma, and hair. [, , , , , , , , , , , , , ] These methods utilize techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and ultra performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to achieve high sensitivity and specificity. [, , , , , , , , , ]
Understanding Drug Metabolism: LGD-4033 metabolism studies using in vitro models like human and equine liver microsomes and Cunninghamella elegans, as well as in vivo studies in horses and humans, have provided valuable insights into its metabolic pathways and identified potential long-term markers for doping control. [, , , , , , , , , , ]
Potential Therapeutic Applications: Although not yet approved for therapeutic use, LGD-4033 is being investigated for its potential in treating conditions like muscle wasting associated with cancer, cachexia, sarcopenia, and hypogonadism. [, , ] Preclinical studies suggest it can increase lean body mass and improve physical function. [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2